Zinnol

Descripción general

Descripción

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Zinnol no están ampliamente documentadas. su extracción de Alternaria cichorii sugiere un origen biológico.

- Los métodos de producción industrial siguen siendo escasos debido a la investigación limitada.

Análisis De Reacciones Químicas

- La reactividad y las reacciones específicas de Zinnol no se estudian ampliamente. podemos inferir que puede sufrir varias transformaciones típicas de los compuestos fenólicos.

- Las reacciones comunes podrían incluir oxidación, reducción y sustitución. Los reactivos y las condiciones dependerían de la reacción específica.

- Los principales productos formados a partir de estas reacciones requerirían mayor investigación.

Aplicaciones Científicas De Investigación

Química: El potencial de Zinnol como un nuevo compuesto fenólico justifica la exploración en química sintética, especialmente en el diseño de nuevas moléculas bioactivas.

Biología: Investigar sus efectos sobre el crecimiento y desarrollo de las plantas podría proporcionar información sobre los mecanismos de fitotoxicidad.

Medicina: Aunque no se ha estudiado bien, la bioactividad de this compound podría tener implicaciones para el descubrimiento de fármacos.

Industria: Sus propiedades únicas pueden encontrar aplicaciones en ciencia de materiales o agroquímicos.

Mecanismo De Acción

- La información detallada sobre el mecanismo de acción de Zinnol sigue siendo esquiva. Se necesitan más investigaciones para identificar sus objetivos moleculares y vías.

Comparación Con Compuestos Similares

- La singularidad de Zinnol radica en su estructura relacionada con el this compound. Desafortunadamente, hay pocos compuestos similares reportados en la literatura.

Actividad Biológica

Zinnol, a phytotoxic compound produced by fungi of the Alternaria genus, particularly Alternaria zinniae, has garnered attention due to its biological activities. This article explores the biological activity of this compound, focusing on its phytotoxic properties, mechanisms of action, and potential applications in agriculture and pest management.

Chemical Structure and Properties

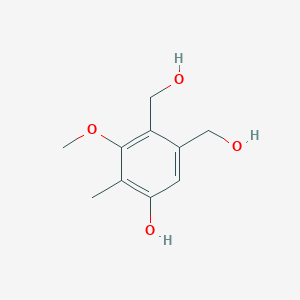

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is a bis(hydroxymethyl) derivative that exhibits significant phytotoxicity. The structural formula can be represented as:

This structure is crucial for understanding its interaction with plant systems.

Phytotoxicity

This compound has been identified as a key metabolite responsible for the phytotoxic effects observed in various plant species. Research indicates that this compound induces necrosis in susceptible plants like Tagetes erecta (marigold) at certain concentrations. However, studies suggest that this compound alone may not be highly phytotoxic compared to the lipophilic fractions derived from Alternaria species .

Table 1: Phytotoxic Effects of this compound on Various Plant Species

| Plant Species | Concentration (M) | Observed Effect |

|---|---|---|

| Tagetes erecta | 5 × 10⁻³ | Necrosis observed |

| Zea mays | 5 × 10⁻³ | Inhibition of growth |

| Medicago polymorpha | 5 × 10⁻³ | Leaf damage |

The mechanism by which this compound exerts its phytotoxic effects involves disruption of cellular integrity and function. Studies have shown that this compound affects cell membranes and can lead to DNA fragmentation, although these effects are less pronounced than those caused by other metabolites in the lipophilic fraction .

Entomotoxic Properties

In addition to its phytotoxicity, this compound has demonstrated entomotoxic properties. Research on extracts from Alternaria tenuissima revealed that compounds related to this compound exhibited larvicidal effects against pests such as Galleria mellonella and Acheta domesticus. The major component, tenuazonic acid, showed significant toxicity, suggesting potential applications in developing biorational insecticides .

Case Study: Impact on Crop Health

A study conducted on the impact of this compound on crop health highlighted its role in plant disease dynamics. The research focused on marigold plants exposed to this compound, revealing that while it induced necrosis, the overall impact on plant health was complex. The study concluded that this compound's role in plant-pathogen interactions requires further investigation to fully understand its implications in agricultural settings .

Case Study: Development of Biopesticides

Another case study explored the potential of utilizing this compound and its derivatives in developing biopesticides. The findings indicated that while this compound alone may not be sufficiently toxic for pest control, its combination with other compounds could enhance efficacy against specific agricultural pests .

Propiedades

IUPAC Name |

4,5-bis(hydroxymethyl)-3-methoxy-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3,11-13H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBITWTIJPCFPQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1OC)CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.